molecular formula C13H14N2O4 B1212672 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid CAS No. 55102-13-1

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid

Cat. No.: B1212672
CAS No.: 55102-13-1
M. Wt: 262.26 g/mol
InChI Key: VNHJXYUDIBQDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mechanism of Action

Target of Action

It is known that this compound is a degradation product of aspartame , a low-calorie sweetener. As such, it may interact with the same targets as aspartame, which primarily affects taste receptors.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid . For instance, aspartame is known to decompose under heat, moisture, and pH stress into its constituent amino acids and this compound . Therefore, the presence and concentration of this compound can be influenced by the storage and handling conditions of aspartame.

Biochemical Analysis

Biochemical Properties

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid plays a significant role in biochemical reactions, particularly as a scaffold for constructing biologically active compounds with therapeutic applications . It interacts with various enzymes and proteins, influencing their activity. For instance, it has been noted to interact with enzymes involved in the metabolism of aspartame, leading to its degradation . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the levels of key neurotransmitters such as dopamine and its metabolites in the brain . This suggests that it may have a role in modulating neurological functions and could potentially be used in therapeutic applications targeting neurological disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been shown to inhibit certain enzymes involved in the metabolic pathways of aspartame . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that it remains relatively stable under controlled conditions, but its degradation products can also have biological activities . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as modulating neurotransmitter levels and improving cognitive functions . At higher doses, it can exhibit toxic or adverse effects, including potential neurotoxicity and disruption of normal metabolic processes . These threshold effects highlight the importance of careful dosage regulation in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the metabolism of aspartame. It interacts with enzymes such as peptidases and hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These transporters facilitate its movement across cellular membranes, ensuring its proper localization and accumulation in target tissues . The compound’s distribution can influence its overall biological activity and effectiveness in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and optimize its biological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid involves multiple steps. One common method includes the reaction of benzylamine with acetoacetic acid, followed by cyclization and oxidation steps . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound is often carried out using high-performance liquid chromatography (HPLC) to ensure purity and consistency . This method allows for the separation and quantification of the compound from other impurities, making it suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens or alkylating agents in the presence of a base.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid has various applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid is unique due to its specific structural configuration and its role as an impurity in aspartame. Its ability to form stable complexes and participate in diverse chemical reactions makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(5-benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c16-11(17)7-10-13(19)14-9(12(18)15-10)6-8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,14,19)(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNHJXYUDIBQDDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4044244
Record name 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name L-cis-Cyclo(aspartylphenylalanyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

55102-13-1, 5262-10-2
Record name 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055102131
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxymethyl-6-benzyl-2,5-diketopiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4044244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S-cis)-5-benzyl-3,6-dioxopiperazine-2-acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.705
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name L-cis-Cyclo(aspartylphenylalanyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

256 - 258 °C
Record name L-cis-Cyclo(aspartylphenylalanyl)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031360
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The present inventors have further found that 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester is also obtained by condensating and cyclizing the N-carboxylic acid anhydride of L-phenylalanine and L-aspartic acid dimethyl ester in an organic solvent, and 5-benzyl-3,6-dioxo-2-piperazine acetic acid is obtained by hydrolyzing 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester with an alkali, if necessary.
Name
5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester
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Synthesis routes and methods II

Procedure details

In 1,000 l of a 50% aqueous methanol solution was suspended 55 g of the 5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester obtained in Example 1, and 42 g of a 20% aqueous sodium hydroxide solution was added to the suspension at room temperature under stirring. Then, the hydrolysis was conducted at room temperature for two hours to form an aqueous solution. Thereafter, conc. hydrochloric acid was added dropwise to the aqueous solution, which had been removed with methanol under reduced pressure by distillation, to adjust its pH at 1. The resulting mixture was stirred at room temperature for one hour and the crystal thereby deposited was filtered, washed with water and dried to obtain 5-benzyl-3,6-dioxo-2-piperazine acetic acid.
Name
5-benzyl-3,6-dioxo-2-piperazine acetic acid methyl ester
Quantity
55 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 2
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 3
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 4
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 5
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Reactant of Route 6
2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid
Customer
Q & A

Q1: What is the significance of 2-(5-Benzyl-3,6-dioxopiperazin-2-yl)acetic acid in relation to aspartame?

A1: this compound, also known as diketopiperazine (DKP), is a known degradation product of aspartame. [] Aspartame, a widely used artificial sweetener, can degrade under various conditions, forming DKP. Monitoring DKP levels is crucial for ensuring the quality and safety of aspartame-containing products.

Q2: How does the research paper propose to analyze this compound in aspartame?

A2: The research paper details a method for determining the concentration of this compound in aspartame using High Performance Liquid Chromatography (HPLC). [] HPLC is a widely used analytical technique that allows for the separation and quantification of individual components within a mixture. This method can be valuable for quality control purposes in the food and pharmaceutical industries.

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